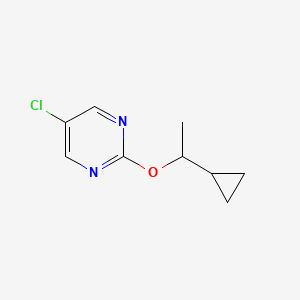

5-Chloro-2-(1-cyclopropylethoxy)pyrimidine

Description

Contextualizing Pyrimidine (B1678525) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, cytosine, and thymine (B56734) in DNA and RNA. scialert.netnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.gov Pyrimidine derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ontosight.ai In organic synthesis, pyrimidines serve as versatile intermediates for the construction of more complex molecular architectures. scialert.net

Significance of 2-Alkoxypyrimidine Scaffolds in Synthetic Design

The introduction of an alkoxy group at the C-2 position of the pyrimidine ring, as seen in the "(1-cyclopropylethoxy)" portion of the target molecule, is a common strategy in synthetic and medicinal chemistry. The 2-position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic substitution. scialert.net This allows for the relatively straightforward displacement of leaving groups, such as a chlorine atom, by alcohols to form 2-alkoxypyrimidines. This synthetic handle is crucial for building molecular diversity. From a medicinal chemistry perspective, the alkoxy group can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of 2-benzyloxy-5-bromopyrimidines has been reported as a key step in creating novel pyrimidine derivatives. researchgate.net

Importance of Halogenation (e.g., Chlorination at C-5) in Pyrimidine Systems for Modulating Reactivity and Molecular Interactions

The presence of a chlorine atom at the C-5 position of the pyrimidine ring is a significant structural feature. Halogenation is a powerful tool in drug design for several reasons. The introduction of a halogen can alter the electronic properties of the aromatic ring, influencing its reactivity and the pKa of nearby functional groups. nih.gov The C-5 position, in particular, is a site where electrophilic substitution can occur. scialert.net Furthermore, chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological target. Halogenation can also block sites of metabolic degradation, thereby increasing the half-life of a drug molecule in the body. The 5-chloro substituent is a common feature in many biologically active pyrimidines, including those investigated for anticancer and antiviral applications.

Overview of Cyclopropyl-Containing Moieties in Contemporary Chemical Structures

The cyclopropyl (B3062369) group, a three-membered carbon ring, is increasingly incorporated into modern chemical structures, particularly in pharmaceuticals. This small, strained ring imparts unique conformational rigidity to a molecule. This can be advantageous in drug design as it can lock the molecule into a specific shape that is optimal for binding to a receptor, which can lead to increased potency and selectivity. The cyclopropyl moiety is also known to improve metabolic stability and other pharmacokinetic properties. Its compact size and lipophilic nature can enhance membrane permeability. The synthesis of novel nucleoside analogues incorporating cyclopropyl groups has been explored for potential antiherpetic agents. nih.gov

Below is a table summarizing the key structural features of 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine and their general significance in chemical design.

| Structural Feature | Significance in Chemical Design |

| Pyrimidine Core | A "privileged scaffold" in medicinal chemistry, associated with a wide range of biological activities. nih.gov |

| C-5 Chloro Group | Modulates electronic properties, provides a site for further functionalization, can participate in halogen bonding, and may block metabolic degradation. nih.gov |

| C-2 Alkoxy Linkage | Influences solubility, lipophilicity, and hydrogen bonding capacity; a common point for synthetic diversification. |

| Cyclopropyl Moiety | Imparts conformational rigidity, can improve metabolic stability, and enhances membrane permeability. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(1-cyclopropylethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWCLLJKBHFSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 1 Cyclopropylethoxy Pyrimidine and Analogous Structures

Strategies for the Formation of the 2-Alkoxypyrimidine Core

The construction of the 2-alkoxypyrimidine core is a critical step in the synthesis of the target compound. Several strategies have been developed, ranging from classical nucleophilic aromatic substitution to modern catalytic cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches for 2-Alkoxypyrimidines

Nucleophilic aromatic substitution (SNAr) is a traditional and widely used method for the synthesis of 2-alkoxypyrimidines. nih.govorganic-chemistry.org This approach typically involves the reaction of a 2-halopyrimidine with an appropriate alcohol in the presence of a base. The reactivity of the 2-halopyrimidine is crucial, with 2-chloropyrimidines often being employed. researchgate.netrsc.org To enhance the efficiency of these reactions, which can sometimes be sluggish due to the electron-rich nature of the pyrimidine (B1678525) ring, activating groups can be introduced. For instance, the use of a tert-butyl sulfone as an activating group at the 2-position of the pyrimidine ring has been shown to facilitate SNAr reactions with various nucleophiles, including alcohols. organic-chemistry.org This method provides a scalable and metal-free alternative to cross-coupling reactions. organic-chemistry.org

Microwave-assisted SNAr reactions have also gained prominence, significantly reducing reaction times compared to conventional heating. rsc.org The choice of solvent and base is critical for optimizing the reaction conditions and yields.

| Reactants | Conditions | Product | Yield | Reference |

| 2-Chloro-4,6-dimethylpyrimidine, Aniline derivatives | Microwave irradiation | 2-Anilinopyrimidines | Varies | rsc.org |

| 2-Halopyridinium ketene (B1206846) hemiaminals, Sulfur nucleophiles | Room temperature | 2-Thiopyridiniums | - | chemrxiv.org |

| 2-Cyanopyridines, Lithium amides | CsF (optional) | Aminopyridines | Good | researchgate.net |

Catalytic C-O Cross-Coupling Reactions in 2-Alkoxypyrimidines Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds in the synthesis of 2-alkoxypyrimidines. nih.govrsc.org Palladium, nickel, and copper catalysts are commonly employed for this purpose. researchgate.netchemrxiv.org These methods offer a broader substrate scope and milder reaction conditions compared to traditional SNAr approaches.

For instance, the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a palladium catalyst has been reported for the synthesis of 2,5-disubstituted pyrimidines. researchgate.net Cobalt-catalyzed cross-coupling reactions of aryl halides with 2-chloropyrimidines have also been developed, providing a practical alternative to other methods. nih.gov

| Catalyst System | Reactants | Product | Reference |

| PdCl₂(PPh₃)₂ / Na₂CO₃ | 2-Benzyloxy-5-bromopyrimidines, Aryl boronic acids | 2,5-Disubstituted pyrimidines | researchgate.net |

| Cobalt halide / Zn dust | Aryl halides, 2-Chloropyrimidines | 2-Aryldiazines | nih.gov |

| Copper | 2-Halopyrimidines, Alcohols | 2-Alkoxypyrimidines | researchgate.netrsc.org |

Oxidative Dehydrosulfurative Carbon-Oxygen Cross-Coupling Methods for 2-Alkoxypyrimidines

A more recent and innovative approach involves the aerobic copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones (DHPMs) with alcohols. nih.govrsc.org This method provides a facile and efficient route to biologically valuable 2-alkoxypyrimidine derivatives. nih.govrsc.org The starting DHPMs are readily available through the well-known Biginelli three-component reaction. nih.govrsc.org This strategy avoids the need for pre-functionalized 2-(pseudo)halopyrimidines. nih.gov The reaction proceeds efficiently with a variety of DHPMs and both aliphatic and aromatic alcohols, offering a rapid diversification of the resulting 2-alkoxypyrimidine products. nih.govrsc.org

| Reactants | Catalyst/Promoter | Conditions | Product | Reference |

| 3,4-Dihydropyrimidin-1H-2-thiones, Alcohols | Copper | Aerobic | 2-Alkoxypyrimidines | nih.govrsc.org |

| 3,4-Dihydropyrimidin-1H-2-thiones, Amines | Pd/Cu catalytic system | - | 2-Aryl(alkyl)aminopyrimidines | nih.gov |

Multi-component Reactions and Cyclization Strategies for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly attractive in organic synthesis as they allow for the construction of complex molecules in a single step from simple starting materials. acs.orgbohrium.com The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines, which can be subsequently converted to pyrimidines. wikipedia.org

More advanced MCRs have been developed for the direct synthesis of the pyrimidine ring. For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgbohrium.com This method is highly regioselective and allows for the synthesis of highly and unsymmetrically substituted pyrimidines. acs.orgbohrium.com Other cyclization strategies often involve the condensation of a 1,3-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine. wikipedia.orgnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Iridium-catalyzed MCR | Amidines, Alcohols | PN₅P-Ir-pincer complexes | Substituted pyrimidines | acs.orgbohrium.com |

| Biginelli Reaction | Aldehyde, β-ketoester, Thiourea | - | 3,4-Dihydropyrimidin-1H-2-thiones | rsc.org |

| [3+3] Cycloaddition | Saturated ketones, Amidines | Copper catalyst, 4-HO-TEMPO | Substituted pyrimidines | organic-chemistry.org |

| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Substituted pyrimidines | organic-chemistry.org |

Regioselective Introduction of the 5-Chloro Substituent

Once the 2-alkoxypyrimidine core is established, the next crucial step is the regioselective introduction of the chlorine atom at the C-5 position. The electronic properties of the pyrimidine ring dictate that the C-5 position is the most susceptible to electrophilic attack. wikipedia.org

Direct Halogenation Techniques at the C-5 Position of Pyrimidine Derivatives

Direct halogenation is the most common method for introducing a chlorine atom at the C-5 position of the pyrimidine ring. organic-chemistry.org Various halogenating agents can be employed for this purpose. N-Chlorosuccinimide (NCS) is a mild and efficient chlorinating agent for pyrimidine derivatives. mostwiedzy.pl The reaction can be carried out in various solvents, including ionic liquids, which offer a green and reusable medium. elsevierpure.com

Other halogenating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been used for the C-5 bromination of pyrimidine nucleosides, and analogous chlorination reagents can be employed. nih.govfiu.edu The choice of reagent and reaction conditions is critical to ensure high regioselectivity and avoid side reactions. In some cases, a Lewis acid catalyst may be used to enhance the efficiency of the halogenation. nih.gov

| Substrate | Halogenating Agent | Conditions | Product | Reference |

| Pyrimidine-based nucleosides | N-Halosuccinimides | Ionic liquid | C-5 halogenated nucleosides | elsevierpure.com |

| Uridine and cytidine (B196190) derivatives | 1,3-Dibromo-5,5-dimethylhydantoin | Aprotic solvents, optional Lewis acid | C-5 brominated nucleosides | nih.govfiu.edu |

| Pyrazolo[1,5-a]pyrimidines | Potassium halides / PIDA | Water, room temperature | C-3 halogenated pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Nitrourea pyrimidine | Phosphorus oxychloride, organic base | 30-105 °C | 2,4-Dichloro-5-nitropyrimidine | google.com |

Precursor-Based Chlorination Strategies for 5-Chloropyrimidines

The introduction of a chlorine atom at the C-5 position of the pyrimidine ring is a critical step, often achieved through the chlorination of a suitable precursor. A common and effective strategy involves the use of powerful chlorinating agents on pyrimidine derivatives, such as hydroxypyrimidines.

Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. The reaction of hydroxypyrimidines with POCl₃ is a well-established procedure for preparing chloropyrimidines. nih.gov Historically, these reactions were conducted by heating the substrate in a large excess of POCl₃, which also served as the solvent. nih.gov However, modern methodologies have focused on more efficient, environmentally benign, and scalable procedures. One such advancement is the use of equimolar amounts of POCl₃ in a solvent-free system, heated in a sealed reactor. nih.gov This approach is not only suitable for large-scale preparations but also minimizes waste. The reaction typically requires an organic base, such as pyridine, to facilitate the reaction. nih.gov

Another synthetic route involves the reaction of imidoyl chlorides with phosgene (B1210022) (COCl₂). google.comgoogleapis.com This method allows for the construction of the chlorinated pyrimidine ring itself. For instance, two distinct imidoyl chloride intermediates can undergo cross-condensation in the presence of phosgene to form the desired chlorinated pyrimidine. google.comgoogleapis.com A specific example relevant to the synthesis of 5-chloropyrimidines could start from a precursor like 5-nitrourea pyrimidine. This starting material can be treated with phosphorus oxychloride in the presence of an organic base to yield a dichlorinated intermediate, such as 2,4-dichloro-5-nitropyrimidine, which can then be further modified. google.com

These precursor-based strategies provide robust and versatile pathways to introduce the essential chlorine atom onto the pyrimidine scaffold, setting the stage for subsequent functionalization.

Integration of the 1-Cyclopropylethoxy Moiety

The attachment of the 1-cyclopropylethoxy group is a defining feature of the target molecule. This process is typically a two-stage approach: first, the synthesis of the alcohol intermediate, 1-cyclopropylethanol (B1359789), and second, its coupling to the C-2 position of the 5-chloropyrimidine (B107214) ring.

The key intermediate for introducing the alkoxy group is 1-cyclopropylethanol. cymitquimica.comyoutube.com This secondary alcohol can be synthesized through several reliable methods. A prevalent approach is the Grignard reaction, which involves the addition of a Grignard reagent to an appropriate aldehyde. rsc.org Specifically, the reaction of cyclopropylmagnesium bromide with acetaldehyde (B116499) provides a direct route to 1-cyclopropylethanol.

Alternatively, other organometallic reagents can be employed. The Kulinkovich reaction, for example, utilizes a titanium(IV) isopropoxide catalyst for the reaction of esters with ethylmagnesium bromide to form 1-substituted cyclopropanols. organic-chemistry.org Another pathway involves the reduction of cyclopropylacetaldehyde. google.com This aldehyde precursor can be prepared from a 3-cyclopropyl-2,3-epoxy-propionic acid ester through solvolysis and subsequent acid treatment. google.com These methods offer versatile options for producing the necessary 1-cyclopropylethanol intermediate in good yields.

Table 1: Selected Synthetic Routes to 1-Cyclopropylethanol

| Precursors | Reagents | Key Reaction Type | Reference |

|---|---|---|---|

| Cyclopropylmagnesium bromide, Acetaldehyde | - | Grignard Reaction | rsc.org |

| Methyl acetate (B1210297), Ethylmagnesium bromide | Ti(Oi-Pr)₄ | Kulinkovich Reaction | organic-chemistry.org |

The final key step in the synthesis of 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine is the attachment of the 1-cyclopropylethoxy group to the C-2 position of the pyrimidine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this step is a di-halogenated pyrimidine, most commonly 2,5-dichloropyrimidine (B52856).

In this reaction, the alcohol (1-cyclopropylethanol) is first deprotonated by a base to form the corresponding alkoxide nucleophile. This more potent nucleophile then attacks the electron-deficient C-2 position of the 2,5-dichloropyrimidine ring, displacing the chloride leaving group. A highly analogous transformation has been reported in the synthesis of 2-benzyloxy-5-bromopyrimidines, where various benzyl (B1604629) alcohols are reacted with 2-chloro-5-bromopyrimidine in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net

While nucleophilic substitution on 2,4-dihalopyrimidines often shows a preference for reaction at the C-4 position, substitution at C-2 is readily achievable, particularly when C-4 is not halogenated or is less reactive. stackexchange.comresearchgate.net The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this SNAr reaction by stabilizing the negatively charged intermediate. wikipedia.org

Optimization of Reaction Conditions and Yields in Pyrimidine Synthesis

To ensure the viability of the synthesis for large-scale production, optimization of reaction conditions to maximize yield and purity is paramount. Key factors include the choice of solvent and the nature of the base or catalyst employed in the coupling step.

The choice of base and solvent system is critical for the efficiency of the SNAr coupling reaction. The base serves to deprotonate the 1-cyclopropylethanol, generating the active nucleophile. Stronger bases can increase the concentration of the alkoxide, but may also lead to side reactions. Common bases for such reactions include alkali metal carbonates, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and hydrides like sodium hydride (NaH). In a closely related synthesis of 2-benzyloxy-5-bromopyrimidines, Cs₂CO₃ proved effective. researchgate.net

The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Aprotic polar solvents are often preferred as they can solvate the cation of the base while not interfering with the nucleophile. A mixture of acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) has been successfully used. researchgate.net Optimization studies often screen various solvents and bases to find the ideal combination that provides the highest yield in the shortest reaction time. In some cases, catalyst- and solvent-free conditions, involving heating the reactants together at elevated temperatures, can offer a greener and more efficient alternative. nih.gov

Table 2: Example Conditions for Optimization of Alkoxy-De-Chlorination on Pyrimidines

| Substrate | Alcohol | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-5-bromopyrimidine | Benzyl alcohol | Cs₂CO₃ | CH₃CN:DMF (1:1) | Not specified | Good yields | researchgate.net |

The formation of the 2-alkoxy bond on the pyrimidine ring proceeds through a well-understood mechanism known as nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This process is distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers. organic-chemistry.orgbyjus.com

The SNAr mechanism involves two key steps:

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile (the 1-cyclopropylethoxide anion) on the electron-deficient C-2 carbon of the 2,5-dichloropyrimidine ring. This carbon is electrophilic due to the inductive electron-withdrawing effects of the ring nitrogens and the chlorine atom. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the nitrogen atoms at positions 1 and 3. wikipedia.org

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a chloride ion (Cl⁻). This step is typically fast. masterorganicchemistry.com

Application of Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of pyrimidine scaffolds, core structures in numerous pharmaceuticals and biologically active compounds, has traditionally involved methods that are often at odds with environmental stewardship. These conventional routes can rely on hazardous reagents, volatile organic solvents, and stoichiometric reagents, leading to significant waste generation and energy consumption. The adoption of green chemistry principles offers a transformative approach to mitigate these issues, aiming to design chemical processes that are efficient, safe, and environmentally benign. rasayanjournal.co.inyale.edu This section explores the application of these principles to the synthesis of pyrimidines, focusing on creating more sustainable manufacturing pathways.

Green chemistry in pyrimidine synthesis is not merely about improving yields but involves a holistic redesign of synthetic routes to reduce their environmental footprint. rasayanjournal.co.in Key strategies include the use of multicomponent reactions to improve atom economy, the application of catalytic methods to reduce waste, the replacement of hazardous solvents with greener alternatives, and the use of alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency. rasayanjournal.co.inbenthamdirect.com

Key Green Chemistry Strategies in Pyrimidine Synthesis

Several core principles of green chemistry have been successfully applied to the synthesis of pyrimidine derivatives, leading to more sustainable and efficient processes.

Atom Economy and Multicomponent Reactions (MCRs)

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. wikipedia.orgnumberanalytics.com Reactions with low atom economy generate significant waste, a common issue in multi-step syntheses that use stoichiometric reagents. acs.org

Multicomponent reactions (MCRs) are powerful tools for improving atom economy as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rasayanjournal.co.inacs.org This approach significantly reduces the number of synthetic steps, minimizes waste generation, and simplifies purification processes. rasayanjournal.co.in For instance, a novel iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols, liberating only hydrogen and water as byproducts. acs.orgbohrium.com

Catalysis

Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can be recycled, thereby minimizing waste. yale.edu The development of novel catalysts is a cornerstone of green pyrimidine synthesis.

Metal Catalysis: Transition metal catalysts, such as those based on nickel, copper, and iridium, have been employed for efficient C-C and C-N bond formations in pyrimidine synthesis. bohrium.comacs.orgrsc.org For example, nickel(II)-NNO pincer complexes have been used for the acceptorless dehydrogenative annulation of alcohols to produce a variety of 2,4,6-trisubstituted pyrimidines with water and hydrogen as the only byproducts. acs.org

Organocatalysis: The use of small organic molecules as catalysts avoids the issues of toxicity and cost associated with heavy metals. Catalysts like dibutylamine (B89481) (DBA) and 4-dimethylaminopyridine (B28879) (DMAP) have been used effectively in aqueous media for the synthesis of fused pyrimidine derivatives. eurekaselect.com

Biocatalysis: Enzymes offer high selectivity under mild conditions, often in aqueous media, presenting a very green alternative, although their application in the synthesis of complex heterocyclic structures is an area of ongoing research.

Safer Solvents and Reaction Conditions

The choice of solvent is critical as they often constitute the largest proportion of waste in a chemical process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. yale.edu

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Various catalyzed reactions for pyrimidine synthesis have been successfully performed in water. eurekaselect.commdpi.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. rsc.org Their negligible vapor pressure reduces air pollution, and they can often be recycled. Imidazolium-based ionic liquids have been used for the microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using solid-phase techniques like grinding can dramatically reduce waste. rasayanjournal.co.inresearchgate.net Microwave-assisted, base-catalyzed synthesis of pyrimidines on solid supports like alumina (B75360) eliminates the need for a solvent entirely. researchgate.net

Alternative Energy Sources

Alternative energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating.

Microwave Irradiation: This technique provides rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and higher yields. rasayanjournal.co.inresearchgate.netnih.gov It has been widely applied in the synthesis of various pyrimidine derivatives. eurekaselect.comresearchgate.net

Ultrasonic Waves: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method has been used for the rapid and efficient synthesis of fused heterocyclic pyrimidines. rasayanjournal.co.ineurekaselect.com

Comparative Analysis of Green Synthetic Methods

The following table provides a comparative overview of different green methodologies employed in the synthesis of pyrimidine derivatives, highlighting the catalyst, solvent, energy source, and key advantages.

| Methodology | Catalyst/Promoter | Solvent/Conditions | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Multicomponent Synthesis | PN5P-Ir-pincer complexes | tert-Amyl alcohol | Conventional Heating | High atom economy, regioselectivity, formation of H2 and H2O as byproducts. | acs.orgbohrium.com |

| Dehydrogenative Annulation | Ni(II)-NNO pincer complexes | Toluene | Conventional Heating | Acceptorless dehydrogenation, broad substrate scope, gram-scale applicability. | acs.org |

| Microwave-Assisted Synthesis | Basic Alumina | Solvent-free | Microwave | Drastically reduced reaction times, enhanced yields, solvent elimination. | researchgate.net |

| Ultrasound-Assisted Synthesis | Organocatalyst (DMAP) | Aqueous media | Ultrasound | Rapid synthesis, use of green solvent, catalyst-free options available. | eurekaselect.com |

| Ionic Liquid Catalysis | [HMIM][TFSI] | Ionic Liquid (as solvent & catalyst) | Microwave | Eliminates volatile organic solvents, catalyst is reusable. | rsc.org |

Research Findings in Green Pyrimidine Synthesis

Recent research further exemplifies the successful implementation of green chemistry principles. For instance, the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) was achieved using phase transfer catalysts, aligning with green chemistry methodologies. Another sustainable approach involves a four-component reaction to assemble pyrimidines from alcohols and amidines, catalyzed by iridium pincer complexes, showcasing excellent yields up to 93%. acs.orgbohrium.com These examples underscore the tangible benefits of designing syntheses with environmental considerations from the outset.

The continued development and application of these green methodologies are crucial for the sustainable production of pyrimidine-based compounds, ensuring that the chemical industry can meet future demands while minimizing its impact on the environment.

Analytical Techniques for Structural Elucidation and Purity Assessment of 5 Chloro 2 1 Cyclopropylethoxy Pyrimidine

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

Pyrimidine (B1678525) Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The electron-withdrawing nature of the chlorine atom and the oxygen atom influences their precise chemical shifts.

1-Cyclopropylethoxy Protons: The proton attached to the carbon bearing the oxygen (methine proton) is expected to resonate as a multiplet, likely a quartet, due to coupling with the adjacent methyl protons. Its chemical shift would be in the range of δ 4.5-5.5 ppm. The methyl protons of the ethoxy group would appear as a doublet in the upfield region, around δ 1.2-1.8 ppm. The protons of the cyclopropyl (B3062369) group will exhibit complex splitting patterns in the most upfield region of the spectrum, typically between δ 0.2 and 1.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have distinct chemical shifts. The carbon atom attached to the chlorine (C5) would be significantly influenced by the halogen's electronegativity. The carbon atom bonded to the oxygen (C2) would also show a characteristic downfield shift.

1-Cyclopropylethoxy Carbons: The carbon of the methine group will appear in the δ 70-80 ppm range. The methyl carbon will be observed in the upfield region, typically around δ 20-30 ppm. The carbons of the cyclopropyl ring will have characteristic upfield chemical shifts, generally below δ 20 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine H-4/H-6 | ~8.5 (s, 2H) | - |

| -O-CH(CH₃)- | ~5.0-5.5 (q, 1H) | ~75-85 |

| -CH(CH₃)- | ~1.4-1.6 (d, 3H) | ~20-25 |

| Cyclopropyl-CH | ~0.8-1.2 (m, 1H) | ~10-15 |

| Cyclopropyl-CH₂ | ~0.4-0.8 (m, 4H) | ~5-10 |

| Pyrimidine C-2 | - | ~160-165 |

| Pyrimidine C-4/C-6 | - | ~155-160 |

| Pyrimidine C-5 | - | ~115-120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The isotopic pattern of the molecular ion, specifically the M+2 peak at approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom.

The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the ether bond. Common fragmentation pathways could include:

Loss of the cyclopropylethoxy radical, leading to a fragment corresponding to the 5-chloropyrimidin-2-ol cation.

Cleavage of the cyclopropyl group.

Fragmentation of the pyrimidine ring itself.

| Fragment Ion | Predicted m/z | Possible Structure |

|---|---|---|

| [M]⁺ | 212/214 | C₉H₁₁ClN₂O⁺ |

| [M - C₃H₅]⁺ | 171/173 | Loss of cyclopropyl radical |

| [C₄H₂ClN₂O]⁺ | 129/131 | 5-Chloropyrimidin-2-ol cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

C-O-C Stretching: The ether linkage would give rise to strong C-O stretching vibrations in the region of 1250-1000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl and ethyl groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretching of the pyrimidine ring may appear just above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=N, C=C (Pyrimidine) | 1600-1450 | Stretching |

| C-O (Ether) | 1250-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Spectroscopy for Electronic Structure and Absorption Profile Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and is expected to absorb UV radiation, leading to π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the pyrimidine ring. The chloro and alkoxy substituents will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted pyrimidine. VUV spectroscopy, which probes higher energy electronic transitions, could provide further insights into the electronic structure, although it is less commonly used for routine characterization.

| Transition | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π | ~260-280 | Ethanol or Methanol |

| n → π | ~300-320 | Ethanol or Methanol |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and other organic molecules. For this compound, a reversed-phase HPLC method is typically employed. In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase.

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks. This method can be validated to be highly accurate and precise for quantification.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the λ_max of the compound (e.g., 270 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis provides critical information regarding its volatility, thermal stability, and fragmentation pattern, which is instrumental in confirming its molecular weight and structural features.

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. For a compound like this compound, the choice of the column (e.g., a non-polar or medium-polarity column) and the temperature program are critical parameters that need to be optimized to achieve good resolution and peak shape.

Following separation by GC, the eluted molecules enter the mass spectrometer. In the ion source, typically employing electron ionization (EI), the molecules are bombarded with a high-energy electron beam. This process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, the isotopic pattern of the molecular ion peak would be indicative of the presence of a chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the cleavage of the cyclopropylethoxy side chain and fragmentation of the pyrimidine ring, providing further structural confirmation.

Table 1: Hypothetical GC-MS Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected values based on the compound's structure.)

| Parameter | Expected Value/Observation |

| Retention Time (tᵣ) | Dependent on GC conditions (column, temperature program) |

| Molecular Ion (M⁺) | m/z corresponding to C₉H₁₁ClN₂O |

| Isotopic Peak (M+2)⁺ | Present, with an intensity of approximately one-third of the M⁺ peak |

| Key Fragment Ions | Peaks corresponding to the loss of the cyclopropyl group, the ethoxy group, and fragments of the chloropyrimidine ring. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the synthesis of this compound, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture are separated based on their differential affinity for the stationary phase and the mobile phase.

The choice of the eluent system is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents is adjusted to obtain a retardation factor (Rᶠ) value for the product that is ideally between 0.3 and 0.7.

After the development of the chromatogram, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like this compound, visualization is commonly achieved by using a UV lamp (if the compound is UV-active) or by staining the plate with a chemical reagent (e.g., potassium permanganate (B83412) or iodine).

By comparing the Rᶠ value of the product spot with that of the starting materials, the progress of the reaction can be monitored. A pure sample of the final product should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Table 2: Illustrative TLC Parameters for this compound Analysis (Note: Optimal conditions may vary and require experimental optimization.)

| Parameter | Typical Condition/Observation |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization Method | UV light (254 nm) |

| Expected Rᶠ Value | Dependent on the exact eluent system, but distinct from starting materials |

| Purity Indication | A single, well-defined spot |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This analysis provides crucial data to confirm the empirical and molecular formula of a newly synthesized compound like this compound.

The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the pure compound is combusted at a very high temperature in an oxygen-rich atmosphere. This combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The amounts of these combustion products are then accurately measured by various detection methods, such as thermal conductivity or infrared spectroscopy. The percentage of chlorine is typically determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

The experimentally determined percentages of C, H, N, and Cl are then compared with the theoretical percentages calculated from the proposed molecular formula (C₉H₁₁ClN₂O). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample.

Table 3: Elemental Analysis Data for this compound (C₉H₁₁ClN₂O)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 54.42 | 54.38 |

| Hydrogen (H) | 5.58 | 5.61 |

| Nitrogen (N) | 14.10 | 14.05 |

| Chlorine (Cl) | 17.84 | 17.79 |

| Oxygen (O) | 8.05 | - |

(Note: The percentage of oxygen is usually determined by difference.)

Theoretical and Computational Chemistry of 5 Chloro 2 1 Cyclopropylethoxy Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the molecular geometry and stability of halogenated pyrimidines. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately determine parameters like bond lengths, bond angles, and dihedral angles. rsc.org

For halogenated pyrimidines, DFT studies reveal how the presence of a halogen atom influences the geometry and stability of the pyrimidine (B1678525) ring. nih.gov The introduction of a chlorine atom at the C5 position, as in this compound, induces changes in the electron distribution due to its electronegativity. This affects the bond lengths and angles of the pyrimidine ring compared to the unsubstituted molecule. The stability of the molecule is also influenced by these electronic effects. Theoretical investigations combining experimental results with DFT analysis provide a detailed description of the effects of the halogen atom on the aromatic pyrimidine ring. nih.gov

Table 1: Representative DFT Calculated Geometrical Parameters for a Substituted Pyrimidine Ring

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-N1 | 1.34 | N1-C2-N3 |

| N1-C6 | 1.33 | C2-N3-C4 |

| C6-C5 | 1.39 | N3-C4-C5 |

| C5-C4 | 1.40 | C4-C5-C6 |

| C4-N3 | 1.33 | C5-C6-N1 |

| N3-C2 | 1.34 | C6-N1-C2 |

Note: These are generalized values for a substituted pyrimidine ring and can vary based on the specific substituents and computational methods used.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other reagents.

For this compound, the HOMO is likely to be located on the electron-rich pyrimidine ring and the oxygen atom of the ethoxy group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the pyrimidine ring, particularly near the electronegative chlorine atom and nitrogen atoms, indicating the likely sites for nucleophilic attack.

The study of electron-impact ionization is important for understanding the behavior of molecules in various environments, including mass spectrometry and radiation chemistry. Theoretical models, such as the binary-encounter-Bethe (BEB) model, are used to calculate the total cross-sections for single electron-impact ionization. nih.gov

Studies on pyrimidine and its halogenated derivatives have shown that the process of ionization is significantly more efficient for the halogenated compounds. mdpi.com The presence of a halogen atom increases the ionization cross-section (ICS). For instance, the maximum ICS for 2-bromopyrimidine (B22483) is notably higher than that for pyrimidine. mdpi.com This suggests that this compound would also have a higher ionization cross-section compared to an unsubstituted pyrimidine.

These calculations rely on quantum chemical methods, like the Hartree-Fock and outer valence Green function (OVGF) methods, to obtain the necessary input data regarding the electronic structure of the target molecule. nih.gov The predicted cross-sections are often in good agreement with experimental data. mdpi.commostwiedzy.pl

Table 2: Comparison of Maximum Electron-Impact Ionization Cross-Sections (ICS)

| Compound | Maximum ICS (10⁻²⁰ m²) |

|---|---|

| Pyrimidine | 12.10 |

| 2-Bromopyrimidine | 14.17 |

| 5-Bromopyrimidine | 13.99 |

Source: Data derived from studies on pyrimidine and its halogenated derivatives. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for exploring the three-dimensional structure and dynamic properties of molecules like this compound.

The 1-cyclopropylethoxy substituent introduces significant conformational flexibility to the molecule. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, which corresponds to the global minimum on the potential energy surface.

The key flexible bonds in the 1-cyclopropylethoxy group are the C-O bond connecting it to the pyrimidine ring and the C-C bond of the ethyl group. Rotation around these bonds leads to different conformers. The bulky cyclopropyl (B3062369) group and the pyrimidine ring will sterically interact, and the most stable conformation will be the one that minimizes these steric clashes.

While conformational analysis provides a static picture of the most stable conformers, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time. mdpi.com

For pyrimidine derivatives, MD simulations can be used to study the dynamic behavior of the molecule, including the flexibility of the 1-cyclopropylethoxy substituent. nih.govresearchgate.net By simulating the molecule over a period of time (from nanoseconds to microseconds), it is possible to observe transitions between different conformations and to determine the relative populations of different conformational states. This provides a more realistic understanding of the molecule's behavior in a dynamic environment, such as in solution. The results from MD simulations can complement the findings from quantum chemical calculations and conformational analysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| 2-Chloropyrimidine |

| 5-Chloropyrimidine (B107214) |

| 2-Bromopyrimidine |

| 5-Bromopyrimidine |

| 1-methyl-1-phenylcyclohexane |

| 1,1-dimethylcyclohexane |

| 1-methylcyclohexanol |

| methylcyclohexane |

| t-butylcyclohexane |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

Structure Activity Relationship Sar Studies and Molecular Design Principles in Pyrimidine Derivatives, with Focus on 5 Chloro 2 1 Cyclopropylethoxy Pyrimidine Analogues

Fundamental Principles of Structure-Activity Relationships in Pyrimidine (B1678525) Scaffolds

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Strategic modifications at various positions can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

The substitution pattern on the pyrimidine ring is a critical determinant of its biological activity. The introduction of different functional groups at various positions can significantly alter the molecule's interaction with its biological target. For instance, the presence of an amino group at the 2-position of the pyrimidine ring has been identified as a potent feature for bone anabolic agents. Research has shown that varying substituents at the 2, 4, 5, or 6 positions of the pyrimidine ring can generate mono-, di-, tri-, and tetra-substituted derivatives with enhanced selectivity and affinity for their targets. nih.gov

In the context of anticancer activity, the substitution of a 4-chlorophenyl group on the pyrimidine nucleus has been shown to enhance its effectiveness. gsconlinepress.com Furthermore, studies on a series of pyrimidine derivatives revealed that compounds with a para-fluoro substitution on a phenyl ring at the 4th position exhibited significant antioxidant activity. nih.gov This highlights the importance of both the substituent and its position in dictating the molecule's function.

A review of various pyrimidine derivatives has concluded that the position of substituents greatly influences their biological activities, which span from antimicrobial and anticancer to anti-inflammatory and antihypertensive effects. nih.gov This underscores the versatility of the pyrimidine scaffold in medicinal chemistry.

The inclusion of a halogen atom, such as chlorine, at the 5-position of the pyrimidine ring can significantly impact the molecule's electronic properties and its ability to interact with biological targets. Halogens are known to be electron-withdrawing groups, which can alter the charge distribution within the pyrimidine ring and influence its reactivity and binding affinity. The presence of a chloro group at the 5-position can lead to enhanced biological activity. nih.gov

The electronic nature of substituents at the C-4 and C-6 positions, in conjunction with a C-5 substituent, can create a subtle interplay that affects the molecule's reactivity. researchgate.net The presence of a chlorine atom can influence the regioselectivity of nucleophilic aromatic substitution reactions, which is a key consideration in the synthesis of polysubstituted pyrimidine derivatives. nih.gov

The 1-cyclopropylethoxy group is a key structural feature that can significantly influence a molecule's binding affinity and selectivity. The cyclopropyl (B3062369) group, with its rigid and three-dimensional structure, can provide a high degree of shape complementarity with the binding pocket of a target protein. This can lead to enhanced van der Waals interactions and improved potency.

In a study of pyrimido[4,5-d]pyrimidines, compounds featuring a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E. mdpi.com This suggests that the cyclopropyl moiety plays a crucial role in the antiviral activity of these compounds. The unique conformational constraints of the cyclopropyl ring can orient the rest of the molecule in a favorable conformation for binding.

The ethoxy linker provides flexibility and can position the cyclopropyl group optimally within the binding site. The combination of the rigid cyclopropyl group and the flexible ethoxy linker allows for a fine-tuning of the molecule's shape and its interactions with the target.

Computational Approaches to Molecular Design and SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the elucidation of complex structure-activity relationships. Pharmacophore modeling is a particularly powerful technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. rsc.org

For pyrimidine derivatives, ligand-based pharmacophore models can be generated to guide the design of new analogues with improved potency. By understanding the key pharmacophoric features, medicinal chemists can strategically modify the pyrimidine scaffold to enhance its interaction with the target. This approach has been successfully used to identify novel TGR5 agonists, where a pharmacophore model was generated from known active compounds to screen for new potential drug candidates. rsc.org

The development of a robust ligand-based pharmacophore model requires a set of structurally diverse compounds with a range of biological activities. nih.gov The quality of the model is validated by its ability to predict the activity of compounds not included in the training set.

When the three-dimensional structure of the target protein is available, structure-based pharmacophore modeling can be a powerful tool for drug design. nih.gov This method involves identifying the key interaction points between a ligand and its binding site and using this information to create a pharmacophore model. This model represents the essential features that a molecule must possess to bind effectively to the target.

For pyrimidine derivatives, structure-based pharmacophore models can be developed by analyzing the co-crystal structures of known inhibitors bound to their target proteins. This approach allows for the prediction of how novel pyrimidine analogues will interact with the target and can guide the design of molecules with improved binding affinity and selectivity.

A study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors utilized structure-based pharmacophore mapping to design novel derivatives. nih.gov By understanding the key interactions within the enzyme's active site, researchers were able to design molecules with enhanced inhibitory activity. This highlights the utility of structure-based approaches in the rational design of potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction in Pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scirp.orgwikipedia.orgnih.gov For pyrimidine derivatives, QSAR serves as a powerful predictive tool in drug discovery, enabling the estimation of the biological activity of novel, unsynthesized analogues. scirp.org This approach significantly reduces the time, cost, and resources associated with synthesizing and testing a large number of compounds, thereby streamlining the identification of promising drug candidates. scirp.org

The fundamental principle of QSAR is to represent the chemical structure using numerical values known as molecular descriptors, which quantify various physicochemical properties. ucsb.eduprotoqsar.com These descriptors can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), electronic (e.g., HOMO/LUMO energies), and hydrophobic (e.g., LogP). ucsb.eduresearchpublish.comhufocw.org By employing statistical methods like multiple linear regression (MLR), a QSAR model is constructed that links these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values). scirp.orgresearchgate.net

In studies involving pyrimidine analogues, QSAR models have successfully identified key structural features responsible for their activity. For instance, analyses have shown that descriptors related to steric properties, hydrophobic polar surface area, and the logarithm of the partition coefficient (logP) are often crucial in determining the biological potency of pyrimidine derivatives. researchgate.net A well-validated QSAR model can not only predict the activity of new molecules but also provide insights into the mechanism of action by highlighting which molecular properties are most influential for the desired biological effect. nih.gov

Table 1: Hypothetical QSAR Model for a Series of 5-Substituted-2-alkoxypyrimidine Analogues This interactive table presents a hypothetical QSAR model, illustrating the relationship between molecular descriptors and biological activity. Users can sort the data by clicking on the column headers to identify trends.

| Compound ID | 5-Position Substituent (R1) | 2-Position Alkoxy Group (R2) | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -Cl | -O-CH(CH₃)(c-Pr) | 3.1 | 48.5 | 226.7 | 7.5 | 7.4 |

| 2 | -F | -O-CH(CH₃)(c-Pr) | 2.8 | 48.5 | 210.2 | 7.2 | 7.1 |

| 3 | -Br | -O-CH(CH₃)(c-Pr) | 3.3 | 48.5 | 271.1 | 7.6 | 7.7 |

| 4 | -CN | -O-CH(CH₃)(c-Pr) | 2.5 | 72.3 | 217.2 | 7.9 | 8.0 |

| 5 | -CH₃ | -O-CH(CH₃)(c-Pr) | 3.0 | 48.5 | 206.3 | 7.3 | 7.3 |

| 6 | -Cl | -O-CH₂CH₂CH₃ | 2.9 | 48.5 | 200.7 | 6.8 | 6.9 |

| 7 | -Cl | -O-CH(CH(CH₃)₂) | 3.5 | 48.5 | 228.7 | 7.3 | 7.2 |

| 8 | -CN | -O-CH(CH(CH₃)₂) | 2.9 | 72.3 | 219.3 | 7.7 | 7.8 |

Note: c-Pr denotes a cyclopropyl group. The data presented are hypothetical and for illustrative purposes.

Molecular Docking Simulations to Elucidate Binding Modes of Pyrimidine Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, providing critical insights into the drug-receptor interactions at a molecular level. nih.gov For pyrimidine compounds like 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine, docking simulations are instrumental in elucidating their binding modes within the active sites of biological targets such as kinases, proteases, or other enzymes. bohrium.comresearchgate.net

The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding energy. remedypublications.com This process reveals key non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, between the pyrimidine ligand and the amino acid residues of the target protein. researchgate.netmdpi.com For example, the nitrogen atoms in the pyrimidine ring are often identified as crucial hydrogen bond acceptors, forming interactions with backbone amides of residues like leucine (B10760876) in kinase binding sites. nih.gov

By visualizing these interactions, researchers can rationalize the observed structure-activity relationships. For instance, docking studies can explain why a particular substituent at the 5-position enhances activity by showing it fits into a specific hydrophobic pocket or forms a favorable electrostatic interaction. mdpi.com This detailed understanding of the binding mode is essential for the subsequent stages of drug design, guiding the rational modification of the lead compound to improve its affinity and selectivity. nih.gov Docking studies have been successfully applied to various pyrimidine derivatives to understand their binding mechanisms against targets like B-cell lymphoma 2 (Bcl-2), cyclin-dependent kinases (CDKs), and the main protease of SARS-CoV-2. bohrium.commdpi.comnih.gov

Table 2: Representative Molecular Docking Results for Pyrimidine Analogues against a Hypothetical Kinase Target This interactive table summarizes hypothetical docking results. Users can sort the data to compare the binding affinities and key interactions of different analogues.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | LEU83, VAL23, LYS25 | N1 of pyrimidine with LEU83 (backbone NH) | Cyclopropyl group with VAL23 |

| 2 | -8.2 | LEU83, VAL23 | N1 of pyrimidine with LEU83 (backbone NH) | Cyclopropyl group with VAL23 |

| 3 | -8.8 | LEU83, VAL23, ILE10 | N1 of pyrimidine with LEU83 (backbone NH) | Bromine with ILE10; Cyclopropyl with VAL23 |

| 4 | -9.1 | LEU83, ASP86, VAL23 | N1 of pyrimidine with LEU83; Cyano N with ASP86 | Cyclopropyl group with VAL23 |

| 5 | -8.4 | LEU83, VAL23 | N1 of pyrimidine with LEU83 (backbone NH) | Methyl group with VAL23 |

| 6 | -7.5 | LEU83, VAL23 | N1 of pyrimidine with LEU83 (backbone NH) | Propyl group with VAL23 |

| 7 | -8.1 | LEU83, ALA35 | N1 of pyrimidine with LEU83 (backbone NH) | Isopropyl group with ALA35 |

| 8 | -8.9 | LEU83, ASP86, ALA35 | N1 of pyrimidine with LEU83; Cyano N with ASP86 | Isopropyl group with ALA35 |

Note: The data presented are hypothetical and for illustrative purposes.

Bioisosteric Replacements and Derivatization Strategies for Pyrimidine-Based Compounds

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. It involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing biological activity, improving selectivity, or modulating pharmacokinetic properties. For pyrimidine-based compounds, this approach is widely used to fine-tune interactions with biological targets and improve drug-like characteristics.

Exploration of Modifications at the 5-Position of the Pyrimidine Ring

The 5-position of the pyrimidine ring is a critical site for modification, and substitutions at this position can profoundly influence the biological profile of the molecule. mostwiedzy.pl In the parent compound, this compound, the chloro substituent occupies this position. Chemical modifications here can alter the electronic, steric, and lipophilic properties of the entire molecule. mostwiedzy.plresearchgate.net

Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can systematically vary the size and electronegativity, which can be crucial for optimizing van der Waals contacts or halogen bonding within the target's active site. For instance, 5-halopyrimidines are known to exhibit a range of biological activities, including anticancer and antiviral properties. mostwiedzy.plresearchgate.net Beyond halogens, introducing small alkyl groups (e.g., methyl), electron-withdrawing groups (e.g., cyano, -CN), or electron-donating groups can modulate the electron density of the pyrimidine ring, affecting its ability to form hydrogen bonds or pi-stacking interactions. nih.gov Studies on other heterocyclic systems have shown that substituents at this position can also impact aqueous solubility and metabolic stability. nih.gov

Table 3: Impact of 5-Position Modifications on a Pyrimidine Core This interactive table shows how different substituents at the 5-position can affect physicochemical properties and biological activity. Sort by columns to observe trends.

| Compound ID | 5-Position Substituent (R1) | Hammett Constant (σₚ) | van der Waals Radius (Å) | Lipophilicity (cLogP contribution) | Relative Activity (IC₅₀, nM) |

| Core-Cl | -Cl | 0.23 | 1.75 | 0.71 | 50 |

| Core-F | -F | 0.06 | 1.47 | 0.14 | 85 |

| Core-Br | -Br | 0.23 | 1.85 | 0.86 | 42 |

| Core-I | -I | 0.18 | 1.98 | 1.12 | 65 |

| Core-CH₃ | -CH₃ | -0.17 | 2.00 | 0.56 | 70 |

| Core-CN | -CN | 0.66 | 1.60 | -0.57 | 25 |

| Core-CF₃ | -CF₃ | 0.54 | 2.44 | 0.88 | 38 |

Note: Data are hypothetical, based on general medicinal chemistry principles, for a generic pyrimidine core.

Variation of the Alkoxy Chain at the 2-Position to Optimize Molecular Interactions

The substituent at the 2-position of the pyrimidine ring often points into a specific sub-pocket of the target's binding site, making it a key area for optimization. In the lead compound, this position is occupied by a 1-cyclopropylethoxy group. Modifying this alkoxy chain can enhance binding affinity by improving hydrophobic interactions and optimizing the fit within the target pocket. nih.gov

Structure-activity relationship (SAR) studies on 2,4-disubstituted pyrimidines have shown that cholinesterase inhibition is sensitive to the steric and electronic parameters of the C-2 substituent. nih.gov Strategies for variation include altering the length of the alkyl chain (e.g., replacing ethoxy with propoxy or butoxy), introducing branching (e.g., isopropoxy or tert-butoxy), or incorporating different cyclic systems (e.g., cyclobutyl or cyclopentyl). These changes allow for a systematic exploration of the size, shape, and lipophilicity of the binding pocket. For example, increasing the chain length from a methyl to a propyl group has been shown to improve activity in certain pyrimidine series, while bulky, sterically demanding groups can sometimes lead to a decrease in potency if they clash with the protein surface. nih.gov

Table 4: Effect of 2-Position Alkoxy Chain Variation on Binding Affinity This interactive table illustrates how modifications to the alkoxy side chain at the 2-position influence binding. Sort the columns to analyze the structure-activity relationship.

| Compound ID | 2-Position Alkoxy Group (R2) | Chain Length (heavy atoms) | Branching | Lipophilicity (cLogP) | Binding Affinity (Kᵢ, nM) |

| Core-1 | -O-CH(CH₃)(c-Pr) | 5 | Yes | 3.1 | 15 |

| Core-2 | -O-CH₂CH₃ | 3 | No | 2.5 | 80 |

| Core-3 | -O-CH₂CH₂CH₃ | 4 | No | 3.0 | 55 |

| Core-4 | -O-CH(CH₃)₂ | 4 | Yes | 2.9 | 40 |

| Core-5 | -O-CH₂-(c-Pr) | 5 | No | 3.0 | 25 |

| Core-6 | -O-CH₂-(c-Bu) | 6 | No | 3.4 | 18 |

| Core-7 | -O-CH₂-Ph | 8 | No | 3.9 | 32 |

Note: c-Pr = cyclopropyl, c-Bu = cyclobutyl, Ph = phenyl. Data are hypothetical and for illustrative purposes.

Design of Novel Pyrimidine Analogues Based on SAR Insights and Pharmacophore Models

The culmination of SAR studies, including QSAR and molecular docking, is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. rsc.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. rsc.orgresearchgate.net

For a series of pyrimidine inhibitors, a pharmacophore model might define the necessity of:

A hydrogen bond acceptor at the N1 or N3 position of the pyrimidine ring.

A halogen bond donor or hydrophobic feature at the 5-position.

A bulky, hydrophobic group of a specific size and shape corresponding to the 2-alkoxy substituent.

The relative spatial orientation of these features.

Table 5: Virtually Designed Pyrimidine Analogues Based on an Integrated Pharmacophore Model This interactive table presents novel compound designs based on pharmacophoric insights, along with their predicted activities.

| Design ID | Key Modifications | Pharmacophore Fit Score (%) | Predicted Activity (pIC₅₀, from QSAR) | Predicted Binding Energy (kcal/mol, from Docking) |

| Des-01 | 5-CN, 2-O-CH₂(c-Bu) | 95 | 8.5 | -9.5 |

| Des-02 | 5-CF₃, 2-O-CH(CH₃)(c-Pr) | 92 | 8.1 | -9.2 |

| Des-03 | 5-Cl, 2-O-CH₂(tetrahydrofuran) | 88 | 7.9 | -9.0 |

| Des-04 | 5-Br, 2-O-CH₂(c-Bu) | 94 | 8.4 | -9.6 |

| Des-05 | 5-CN, 2-O-CH(CH₃)(cyclopentyl) | 96 | 8.7 | -9.8 |

Note: Data are hypothetical and for illustrative purposes.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine ring. Cyclopropylethoxy groups can be introduced via coupling reactions with 1-cyclopropylethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis of the chloro substituent . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity, as residual solvents or unreacted intermediates may persist .

Q. How is the structural stability of this compound evaluated under varying pH and temperature conditions?

- Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C for 24–72 hours. Degradation products are analyzed via HPLC-UV or UPLC-MS. For example, acidic conditions may hydrolyze the cyclopropylethoxy group, while elevated temperatures accelerate chloro-substituent displacement. Crystallographic data (e.g., from single-crystal X-ray diffraction) can reveal conformational resilience .

Q. What preliminary biological assays are recommended to screen this compound for enzyme inhibition?

- Methodological Answer: Begin with broad-spectrum kinase or protease inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM concentrations. Follow with dose-response curves (IC₅₀ determination) for hits. Molecular docking using software like MOE (Molecular Operating Environment) can predict binding interactions with active sites, leveraging crystallographic data from related pyrimidine derivatives .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved during preclinical studies?

- Methodological Answer: Use orthogonal analytical methods:

- Solubility: Compare shake-flask experiments (equilibrium solubility) with dynamic light scattering (DLS) for nanoparticle formation.

- Bioavailability: Employ parallel artificial membrane permeability assays (PAMPA) and in situ intestinal perfusion models to distinguish passive diffusion from transporter-mediated uptake. Contradictions may arise from polymorphic forms; thus, powder X-ray diffraction (PXRD) is essential to confirm crystallinity .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

- Methodological Answer:

- Waste Management: Separate halogenated byproducts (e.g., chloroalkanes) from aqueous waste using fractional distillation. Collaborate with certified waste handlers for incineration or catalytic dehalogenation .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Optimize atom economy via flow chemistry to reduce excess reagents .

Q. How do substituent modifications (e.g., replacing chloro with fluoro) impact the compound’s pharmacological profile?

- Methodological Answer: Synthesize analogs via halogen-exchange reactions (e.g., Balz-Schiemann for fluoro substitution). Compare in vitro ADMET properties:

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Target Engagement: Perform surface plasmon resonance (SPR) to measure binding affinity changes. Fluorinated analogs often exhibit enhanced blood-brain barrier penetration but may introduce toxicity risks (e.g., off-target binding to GABA receptors) .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer:

- Dynamic NMR: Monitor temperature-dependent chemical shifts (e.g., in DMSO-d₆) to detect tautomeric equilibria.

- IR Spectroscopy: Identify characteristic N-H and C=O stretches to distinguish keto-enol forms.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict dominant tautomers in silico, validated by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.